molecular formula C21H17NO12S B14723362 3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid CAS No. 6308-50-5

3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid

Cat. No.: B14723362
CAS No.: 6308-50-5
M. Wt: 507.4 g/mol
InChI Key: RJJSOEOZFBULGW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple hydroxyl groups and a sulfophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the introduction of the sulfophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The sulfophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzoic acids, each with distinct chemical and physical properties.

Scientific Research Applications

3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: A simpler compound with similar hydroxyl groups but lacking the sulfophenyl group.

    Tannic Acid: A more complex compound with multiple gallic acid units.

    Syringic Acid: Contains methoxy groups in addition to hydroxyl groups.

Uniqueness

3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid is unique due to the presence of the sulfophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.

Properties

CAS No.

6308-50-5

Molecular Formula

C21H17NO12S

Molecular Weight

507.4 g/mol

IUPAC Name

3,4-dihydroxy-5-[3,4,5-trihydroxy-2-[(4-sulfoanilino)methyl]benzoyl]oxybenzoic acid

InChI

InChI=1S/C21H17NO12S/c23-14-5-9(20(28)29)6-16(18(14)26)34-21(30)12-7-15(24)19(27)17(25)13(12)8-22-10-1-3-11(4-2-10)35(31,32)33/h1-7,22-27H,8H2,(H,28,29)(H,31,32,33)

InChI Key

RJJSOEOZFBULGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C(=C(C=C2C(=O)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)S(=O)(=O)O

Origin of Product

United States

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